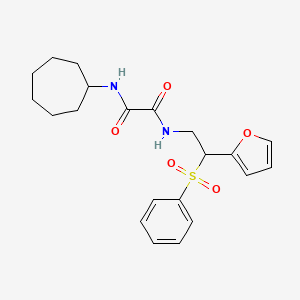
N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, including a cycloheptyl ring, a furan ring, and a phenylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” likely involves multiple steps, including the formation of the oxalamide backbone and the introduction of the cycloheptyl, furan, and phenylsulfonyl groups. Typical synthetic routes may involve:
Step 1: Formation of the oxalamide backbone through the reaction of oxalyl chloride with appropriate amines.
Step 2: Introduction of the cycloheptyl group via nucleophilic substitution or addition reactions.
Step 3: Incorporation of the furan ring through cyclization or coupling reactions.
Step 4: Addition of the phenylsulfonyl group using sulfonylation reactions.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” may undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions.
Reduction: The oxalamide backbone may be reduced to form amines.
Substitution: The phenylsulfonyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxalamide backbone may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Chemical Research: Use as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of “N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes through binding interactions.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N1-cycloheptyl-N2-(2-(furan-2-yl)ethyl)oxalamide
- N1-cycloheptyl-N2-(2-(phenylsulfonyl)ethyl)oxalamide
- N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(methylsulfonyl)ethyl)oxalamide
Uniqueness
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” is unique due to the presence of both the furan and phenylsulfonyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c24-20(21(25)23-16-9-4-1-2-5-10-16)22-15-19(18-13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-8,11-14,16,19H,1-2,4-5,9-10,15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFSOHAFAYPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

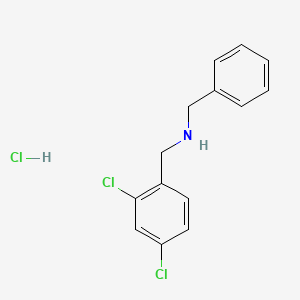
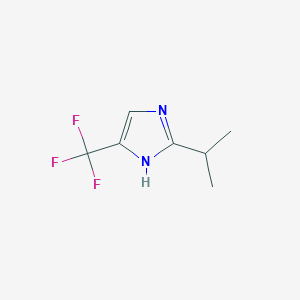
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)
![5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2469384.png)
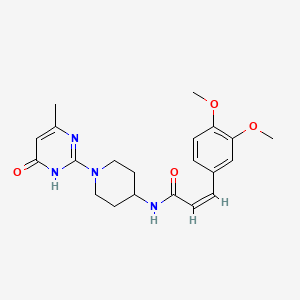
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2469387.png)
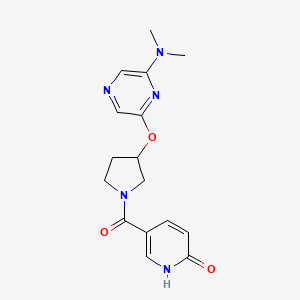
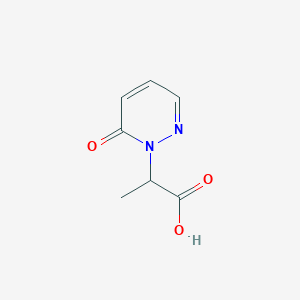
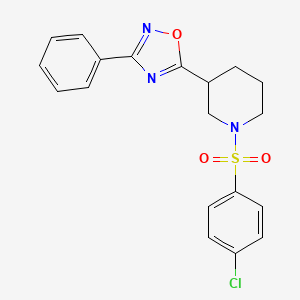
![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)
![2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2469396.png)
